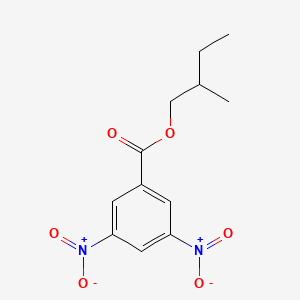

2-Methylbutyl 3,5-dinitrobenzoate

描述

属性

CAS 编号 |

10574-45-5 |

|---|---|

分子式 |

C12H14N2O6 |

分子量 |

282.252 |

IUPAC 名称 |

2-methylbutyl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C12H14N2O6/c1-3-8(2)7-20-12(15)9-4-10(13(16)17)6-11(5-9)14(18)19/h4-6,8H,3,7H2,1-2H3 |

InChI 键 |

VNDXIZWVDFDKKJ-UHFFFAOYSA-N |

SMILES |

CCC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

同义词 |

Benzoic acid, 3,5-dinitro-, 2-Methylbutyl ester |

产品来源 |

United States |

相似化合物的比较

Structural and Physical Properties

The 3,5-dinitrobenzoate group imparts distinct physical properties depending on the alkyl substituent. Key comparisons include:

Table 1: Physical Properties of Selected 3,5-Dinitrobenzoate Derivatives

- Melting Points: Linear alkyl chains (e.g., methyl) yield higher melting points due to efficient crystal packing, whereas branched chains (e.g., ethyl t-butylcarbinol) lower melting points by disrupting symmetry .

- Crystal Structure : Methyl 2-methyl-3,5-dinitrobenzoate () exhibits intermolecular hydrogen bonding between nitro and ester groups, stabilizing its lattice. Branched analogs like 2-methylbutyl derivatives likely adopt less ordered structures, reducing thermal stability .

Chromatographic Behavior

The 3,5-dinitrobenzoate group is critical in chiral chromatography. highlights:

- Retention Order : Polar substituents (e.g., 3,5-dinitrobenzoate > 4-nitrobenzoate > benzoate) increase retention times.

- Chiral Selectivity : Highest with 3,5-dinitrobenzoate derivatives due to strong dipole interactions and π-π stacking .

- Substituent Position: 1,2-positioned derivatives show higher retention and selectivity than 1,3 analogs.

Adsorption Performance

Polymeric 3,5-dinitrobenzoate derivatives excel in adsorption:

Table 2: Adsorption Capacities of 3,5-Dinitrobenzoate-Based Materials

| Compound | Target Analyte | Adsorption Capacity (mg/g) | Optimal Conditions |

|---|---|---|---|

| Starch 3,5-dinitrobenzoate | Creatinine | 25 | pH 8, 37°C, 100 mg/L |

| DNBZ-DAC | Urea nitrogen | 36.1 | pH 7.4, 37°C, 600 mg/L |

However, branched chains could enhance hydrophobic interactions in non-polar media .

Functional Group Influence

常见问题

Basic Questions

Q. What are the standard synthetic routes for synthesizing 2-Methylbutyl 3,5-dinitrobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The ester is typically synthesized via acid-catalyzed esterification of 3,5-dinitrobenzoic acid with 2-methylbutanol. To optimize efficiency:

- Use a molar excess of 2-methylbutanol (1.5–2.0 equivalents) to drive the reaction to completion.

- Employ concentrated sulfuric acid (0.5–1% v/v) as a catalyst under reflux conditions (110–120°C) for 4–6 hours .

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) or FT-IR for disappearance of the carboxylic acid peak (~1700 cm⁻¹) .

Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of 2-Methylbutyl 3,5-dinitrobenzoate?

- Methodological Answer :

- NMR : Analyze NMR for characteristic signals: aromatic protons (δ 8.5–9.0 ppm, d), methylbutyl chain (δ 0.8–1.5 ppm), and ester carbonyl (δ 3.8–4.2 ppm for -OCH-) .

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and nitro group vibrations (~1530 and 1350 cm⁻¹) .

- GC-MS/HPLC : Use reverse-phase C18 columns (methanol/water 70:30) to assess purity (>95%) and detect byproducts .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of 3,5-dinitrobenzoate derivatives?

- Methodological Answer :

- Cross-validate data using high-purity samples (recrystallized from ethanol/water).

- Compare with literature values from crystallographic studies (e.g., melting points of 107–109°C for methyl analogs ).

- Investigate polymorphism or hydrate formation via X-ray diffraction or DSC analysis .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence esterification yields and byproduct formation?

- Methodological Answer :

- Solvent : Polar aprotic solvents (e.g., DMF) increase reactivity but may promote nitro group side reactions. Non-polar solvents (toluene) reduce side products but slow reaction kinetics .

- Catalyst : Replace HSO with Amberlyst-15 resin for easier separation and reduced acid waste.

- Temperature : Higher temperatures (>120°C) risk decomposition of the nitro group; monitor via TGA .

Q. What strategies are effective for analyzing hydrogen-bonding patterns in 3,5-dinitrobenzoate crystals?

- Methodological Answer :

- Perform single-crystal X-ray diffraction to identify O-H···O and C-H···O interactions.

- Use graph set analysis (e.g., Etter’s notation) to classify motifs like chains formed by nitro and ester groups .

- Compare with computational models (DFT) to predict packing efficiency .

Q. How can thermal instability during purification (e.g., distillation) be mitigated?

- Methodological Answer :

- Avoid high vacuum distillation (>150°C) to prevent decomposition. Instead, use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- For sensitive derivatives, employ short-path distillation at ≤100°C under inert gas (N) .

Q. What experimental approaches are used to study metal-coordination complexes involving 3,5-dinitrobenzoate ligands?

- Methodological Answer :

- Synthesize Cu(II) or Zn(II) complexes by reacting the ester with metal salts (e.g., Cu(NO)) in methanol.

- Characterize via EPR (for Cu(II) d systems) and UV-Vis spectroscopy (d-d transitions at ~600–800 nm) .

- Analyze magnetic susceptibility to confirm octahedral vs. square-planar geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。